hERG Cardiac Safety: 3-Fold Lower Inhibition vs. Parent Lead Compound 1
Hpk1-IN-54 (Compound 16) exhibits substantially reduced hERG channel inhibition compared to the isoindolinone parent lead Compound 1. At a test concentration of 10 μM, Compound 16 produced 25.53 ± 1.84% hERG inhibition, whereas Compound 1 produced 75.45 ± 1.92% inhibition—a 3-fold reduction [1]. This was measured in a standard in vitro hERG inhibition assay and constitutes a critical safety differentiation, as Compound 1's high hERG liability would preclude further development [1].
| Evidence Dimension | hERG channel inhibition (% inhibition at 10 μM) |
|---|---|
| Target Compound Data | 25.53 ± 1.84% (Hpk1-IN-54 / Compound 16) |
| Comparator Or Baseline | 75.45 ± 1.92% (Compound 1, isoindolinone lead) |
| Quantified Difference | 3.0-fold reduction in hERG inhibition |
| Conditions | In vitro hERG inhibition assay at 10 μM; data presented as mean ± SD [1] |
Why This Matters
High hERG inhibition is a primary cause of drug-induced QT prolongation and cardiotoxicity; Compound 16's 3-fold lower hERG signal directly translates to a wider preclinical cardiac safety margin, making it the preferable choice for in vivo efficacy studies where cardiac liability could confound results.
- [1] Peng J, Ding X, Chen CXJ, Shih P-Y, Meng Q, Ding X, Zhang M, Aliper A, Ren F, Lu H, Zhavoronkov A. Table 7: CYP and hERG inhibition of compounds 1 and 16. ACS Med Chem Lett. 2024;15(11):2032–2041. doi:10.1021/acsmedchemlett.4c00434. View Source
